

1H-Indazole-3-Carbaldheyde as a Pharmacophore: An In-depth Technical Guide

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Compound of Interest

Compound Name: **1H-Indazole-3-Carbaldheyde**

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Abstract

The 1H-indazole scaffold is a privileged motif in medicinal chemistry, recognized for its versatile biological activities. At the heart of many of these discoveries lies **1H-indazole-3-Carbaldheyde**, a key synthetic intermediate that serves as a cornerstone for the development of a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of **1H-indazole-3-Carbaldheyde** as a pharmacophore, detailing its synthesis, chemical reactivity, and its role in the generation of potent kinase inhibitors and other therapeutic agents. This document consolidates quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for key biological assays, and visualizes critical signaling pathways and experimental workflows to serve as an essential resource for professionals in drug discovery and development.

Introduction: The Significance of the 1H-Indazole-3-Carbaldheyde Core

The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in numerous bioactive compounds.^[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for engaging with biological targets, particularly the ATP-binding sites of protein kinases. **1H-indazole-3-Carbaldheyde** has emerged as a crucial building block, providing a reactive handle

at the 3-position for the facile introduction of diverse functionalities. This versatility has been exploited in the synthesis of several marketed drugs, including the tyrosine kinase inhibitors Axitinib and Pazopanib, underscoring the therapeutic relevance of this pharmacophore.[\[2\]](#)

Derivatives originating from **1H-indazole-3-carbaldehyde** have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[\[3\]](#) This guide will delve into the specifics of these applications, with a focus on the chemical strategies and biological evaluations that underpin the utility of this important molecule.

Synthesis of 1H-Indazole-3-Carbaldehyde and its Derivatives

Synthesis of 1H-Indazole-3-Carbaldehyde

A common and efficient method for the synthesis of **1H-indazole-3-carbaldehyde** is through the nitrosation of indole. This reaction proceeds via a multistep pathway involving the nitrosation of the C3 position of indole, leading to an oxime intermediate, which then undergoes ring-opening and subsequent ring-closure to afford the desired product.[\[4\]](#)

Experimental Protocol: Synthesis of **1H-indazole-3-carbaldehyde** from Indole[\[4\]](#)

- Materials: Indole, Sodium Nitrite (NaNO_2), Acetic Acid, Water, Petroleum Ether, Ethyl Acetate.
- Procedure:
 - To a solution of sodium nitrite in water at $0\text{ }^\circ\text{C}$, slowly add a solution of indole in acetic acid.
 - Stir the reaction mixture at room temperature for 3 hours.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
 - Concentrate the solution under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (8:2) as the eluent to yield **1H-indazole-3-carbaldehyde** as a white solid.

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

The aldehyde functionality of **1H-indazole-3-carbaldehyde** is readily oxidized to a carboxylic acid, which can then be coupled with various amines to generate a diverse library of 1H-indazole-3-carboxamides. This amide coupling is a cornerstone for creating libraries of compounds for SAR studies.

Experimental Protocol: General Procedure for the Preparation of 1H-indazole-3-carboxamide Derivatives

- Materials: 1H-Indazole-3-carboxylic acid, 1-Hydroxybenzotriazole (HOEt), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), Triethylamine (TEA), various amines, Dimethylformamide (DMF).
- Procedure:
 - To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOEt, EDC·HCl, and TEA.
 - Stir the reaction mixture at room temperature for 15 minutes.
 - Add the desired amine to the reaction mixture and continue stirring at room temperature for 4-6 hours.
 - Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
 - Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
 - Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of **1H-indazole-3-carbaldehyde** have shown significant activity against a range of biological targets, with kinase inhibition being a particularly prominent area of research.

PAK1 Inhibition

P21-activated kinase 1 (PAK1) is a key regulator of cell motility and proliferation, and its aberrant activation is associated with tumor progression. 1H-indazole-3-carboxamide derivatives have emerged as potent and selective PAK1 inhibitors.[\[5\]](#)[\[6\]](#)

Table 1: Structure-Activity Relationship of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors[\[5\]](#)[\[7\]](#)

Compound ID	R1 (Indazole N1)	R2 (Amide)	PAK1 IC ₅₀ (nM)	Key SAR Observations
30I	H	4-(pyridin-4-yl)piperazin-1-yl	9.8	The piperazine moiety with a terminal pyridine in the solvent-accessible region is crucial for high potency.
-	H	Varied hydrophobic rings	-	Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.
-	H	Varied hydrophilic groups	-	Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.

GSK-3 β Inhibition

Glycogen synthase kinase-3 β (GSK-3 β) is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders and type-2 diabetes. 1H-indazole-3-carboxamides have been identified as a novel structural class of GSK-3 β inhibitors.[\[8\]](#)[\[9\]](#)

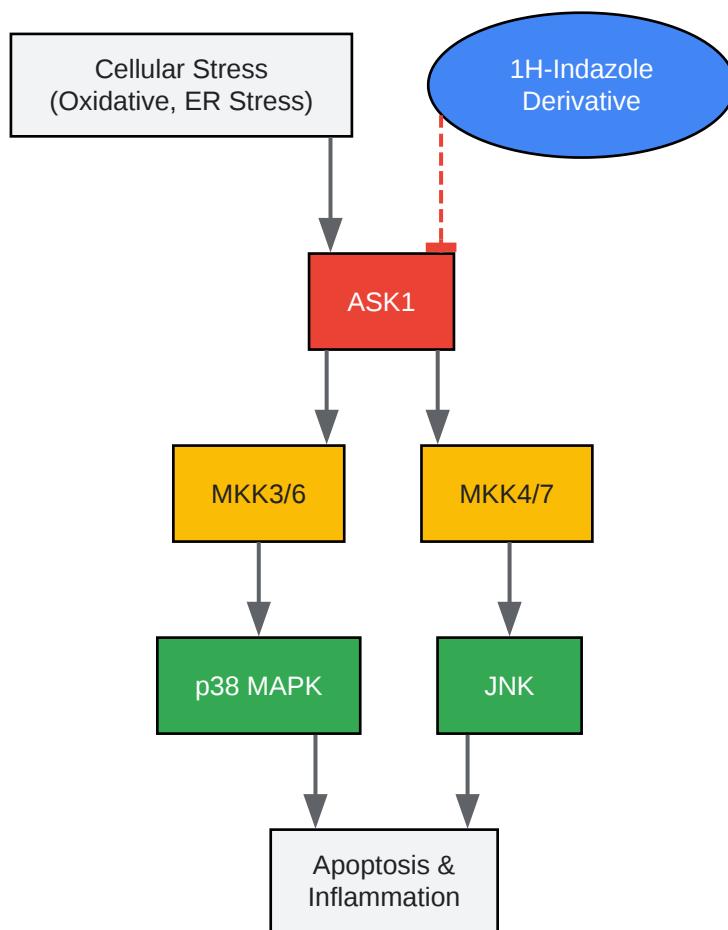
Table 2: Structure-Activity Relationship of 1H-Indazole-3-Carboxamide Derivatives as GSK-3 β Inhibitors[\[10\]](#)

Compound ID	R1 (Indazole N1)	R2 (Amide)	GSK-3β pIC ₅₀	Key SAR Observations
1	H	N-((1-(2-methoxyethyl)-4-methylpiperidin-4-yl)methyl)-5-(2,4-difluorophenyl)	-	The 1H-indazole-3-carboxamide core is crucial for binding affinity and potency. The basicity of the piperidine nitrogen combined with the lipophilic di-F-phenyl moiety may contribute to hERG liability.
14	H	N-((1-(2-hydroxyethyl)pirenidin-4-yl)methyl)-5-(4-fluorophenyl)	-	Modifications at the piperidine and phenyl moieties can mitigate hERG blockade while retaining good GSK-3β inhibitory potency.

Key Signaling Pathways

ASK1-p38/JNK Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a MAP3K that activates the JNK and p38 MAPK pathways in response to cellular stress, leading to apoptosis and inflammation.[\[11\]](#) Inhibitors derived from the 1H-indazole scaffold have been shown to target this pathway.

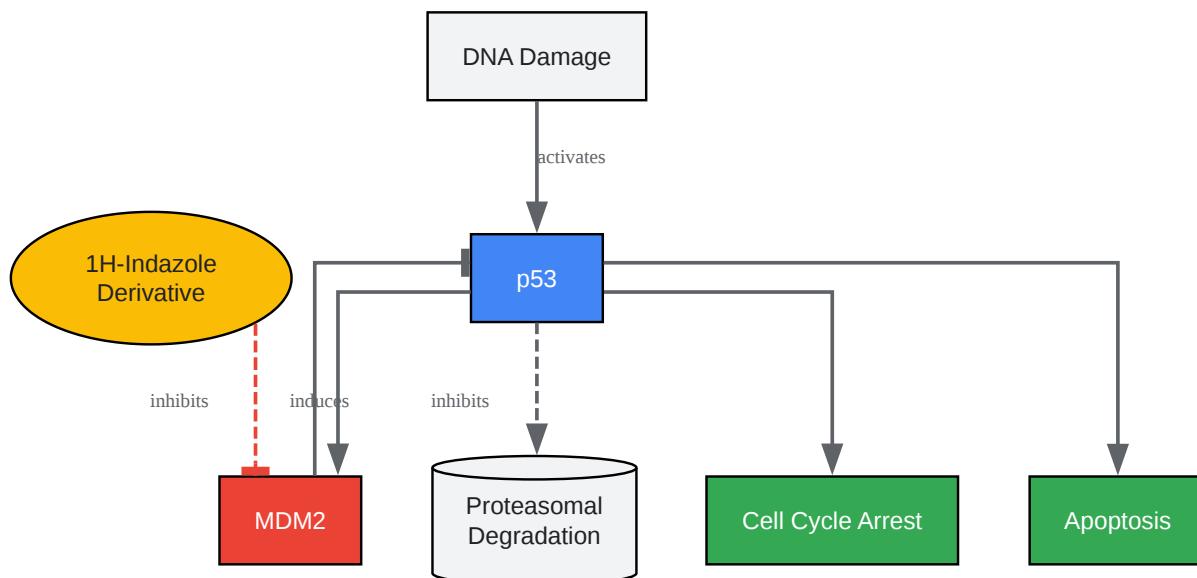


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Caption: ASK1-p38/JNK signaling pathway and the inhibitory action of 1H-indazole derivatives.

p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2. Some 1H-indazole derivatives have been shown to modulate this pathway, leading to the activation of p53 and subsequent anti-tumor effects.^[3]



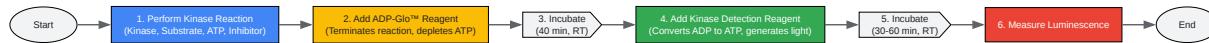
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Caption: The p53-MDM2 signaling pathway and the inhibitory action of 1H-indazole derivatives on MDM2.

Experimental Workflows

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.



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Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.



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Caption: Workflow for a cell viability assay using the MTT method.

Conclusion and Future Perspectives

1H-indazole-3-carbaldehyde has unequivocally established itself as a cornerstone pharmacophore in modern drug discovery. Its synthetic accessibility and the reactivity of the aldehyde group provide a robust platform for the generation of diverse chemical libraries. The successful development of potent and selective kinase inhibitors based on the 1H-indazole-3-carboxamide scaffold highlights the power of this approach.

Future research will likely focus on expanding the therapeutic applications of **1H-indazole-3-carbaldehyde** derivatives beyond oncology. The modulation of signaling pathways such as ASK1-p38/JNK and p53-MDM2 suggests potential in inflammatory, neurodegenerative, and other diseases. The continued exploration of structure-activity relationships, aided by computational modeling and advanced screening technologies, will undoubtedly uncover novel derivatives with enhanced potency, selectivity, and drug-like properties. The strategic functionalization of the 1H-indazole core, guided by a deep understanding of its pharmacophoric features, will continue to be a fruitful endeavor for the discovery of next-generation therapeutics.

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